molecular formula C11H17ClN4O B4295748 2-chloro-4-ethoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine

2-chloro-4-ethoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine

Cat. No.: B4295748
M. Wt: 256.73 g/mol
InChI Key: CXKWFXSFHJFFBZ-UHFFFAOYSA-N
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Description

2-chloro-4-ethoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-ethoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with ethoxyamine and 2-methylpiperidine under controlled conditions.

    Substitution Reactions: The chloro group can be introduced via nucleophilic substitution reactions, where a suitable chlorinating agent reacts with the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.

    Purification: Employing techniques like crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-ethoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the triazine ring or its substituents.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols or acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile, products may include amines, ethers, or thioethers.

    Oxidation Products: Oxidized derivatives of the triazine ring or its substituents.

    Hydrolysis Products: Alcohols or acids derived from the ethoxy group.

Scientific Research Applications

2-chloro-4-ethoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine has several scientific research applications:

    Agriculture: Potential use as a herbicide or pesticide due to its ability to disrupt biological pathways in plants or pests.

    Pharmaceuticals: Investigation as a potential drug candidate for its biological activity, including antimicrobial or anticancer properties.

    Materials Science: Utilization in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-chloro-4-ethoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to desired biological effects.

    Chemical Reactivity: The presence of reactive groups like chloro and ethoxy allows the compound to participate in various chemical reactions, facilitating its use in synthesis and materials science.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-ethoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine: Similar in structure but may have different substituents on the triazine ring.

    This compound: Another triazine derivative with different functional groups.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-4-ethoxy-6-(2-methylpiperidin-1-yl)-1,3,5-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-3-17-11-14-9(12)13-10(15-11)16-7-5-4-6-8(16)2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKWFXSFHJFFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCCCC2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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